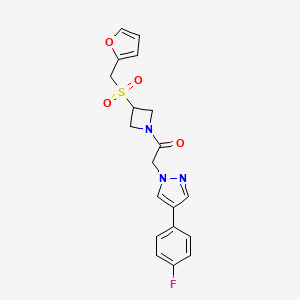
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel compounds using pyrazole and furan derivatives, which include structural analogs of the specified chemical. These synthesized compounds are explored for their potential in various biological applications due to their unique chemical structures. For instance, studies have explored the synthesis of Schiff bases and their derivatives through reactions involving similar chemical backbones, which are then screened for antimicrobial activity (Puthran et al., 2019). This demonstrates the potential for using such compounds in creating new antimicrobial agents.
Biological Evaluation
Several studies have focused on evaluating the biological activities of compounds synthesized from pyrazole and furan derivatives. For example, novel pyrazole derivatives have been synthesized and tested for their antimicrobial susceptibility against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing significant inhibition zones indicating potent antibacterial activity (Khumar et al., 2018). This highlights the therapeutic potential of these compounds against bacterial infections.
Molecular Docking Studies
Molecular docking studies are instrumental in understanding the interaction between synthesized compounds and biological targets. For instance, pyrazole derivatives have been examined through molecular docking to assess their binding interaction with bacterial proteins, providing insights into their mechanism of action and potential as bioactive compounds (Ezhilarasi et al., 2018). Such studies are crucial for the development of novel drugs with specific targets.
Antimicrobial Activity
The antimicrobial activity of compounds derived from the synthesis involving similar chemical structures has been extensively studied. Some compounds have shown excellent activity against a range of microbial strains, suggesting their potential use as antimicrobial agents (Bhoot et al., 2011). This is indicative of the broad applicability of such compounds in combating various microbial infections.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c20-16-5-3-14(4-6-16)15-8-21-23(9-15)12-19(24)22-10-18(11-22)28(25,26)13-17-2-1-7-27-17/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMJPESGZBFNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)
![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)
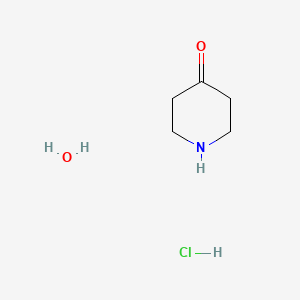
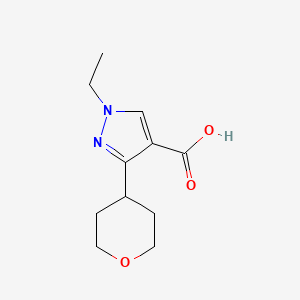


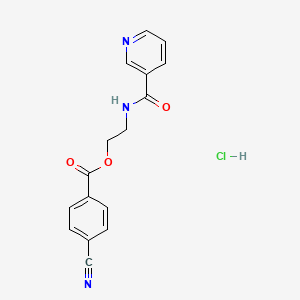


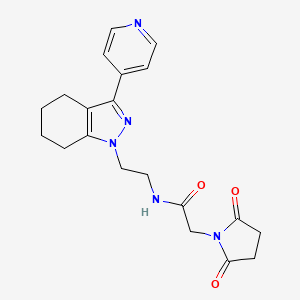
![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)
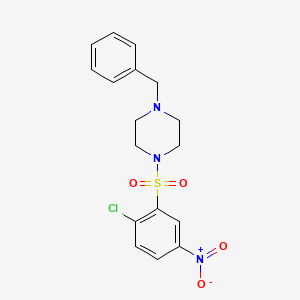
![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)